

Application Notes and Protocols: Lyso Flipper-TR for Time-Lapse Microscopy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Lyso Flipper-TR, a fluorescent probe for measuring lysosomal membrane tension, in time-lapse microscopy experiments. The protocols outlined below are designed to assist researchers in obtaining robust and reproducible data for investigating the dynamics of lysosomal membrane tension in live cells.

Introduction

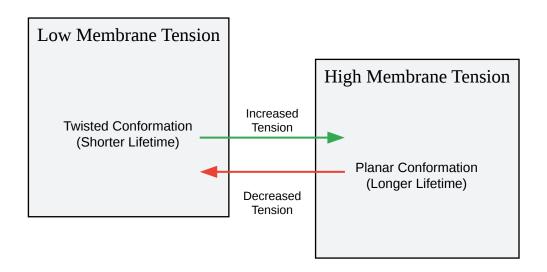
Lyso Flipper-TR is a specialized fluorescent probe designed to specifically target and report on the membrane tension of lysosomes in living cells.[1][2][3] It is a valuable tool for studying the mechanobiology of lysosomes and their role in various cellular processes, including endocytosis, exocytosis, and cellular signaling.[4][5][6] The probe's fluorescence lifetime is directly correlated with membrane tension, providing a quantitative readout that can be monitored over time using Fluorescence Lifetime Imaging Microscopy (FLIM).[7][8][9] An increase in fluorescence lifetime corresponds to an increase in membrane tension.[8][10] This technology is particularly relevant for drug development, where understanding the impact of novel compounds on lysosomal function and membrane dynamics is crucial.

Principle of Action

Lyso Flipper-TR consists of a Flipper-TR fluorophore coupled to a lysosome-targeting motif.[1] [2] The Flipper-TR core is a mechanosensitive molecule composed of two twisted dithienothiophenes.[3][7][9] When inserted into a lipid bilayer, the degree of twisting of these



two moieties is influenced by the lateral pressure exerted by the surrounding lipids. Higher membrane tension restricts the rotation, leading to a more planar conformation and a longer fluorescence lifetime.[8][10] Conversely, lower membrane tension allows for more rotational freedom, resulting in a more twisted conformation and a shorter fluorescence lifetime.[8] Lyso Flipper-TR spontaneously localizes to the lysosomal membrane and only becomes fluorescent upon insertion into the lipid bilayer.[2][3][7]



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Caption: Principle of Lyso Flipper-TR action.

Quantitative Data Summary



| Property | Value | Reference |
|--|--|------------------|
| Excitation Wavelength | 488 nm (pulsed laser) | [2][3][7][9] |
| Emission Collection | 575 - 625 nm | [2][3][7][9][11] |
| Fluorescence Lifetime Range (τ1) | 2.8 - 7.0 ns | [1][2][7][9] |
| Average Lifetime in HeLa Cells | ~3.7 ns | [7] |
| Average Lifetime in COS7 Cells | ~3.9 ns | [7] |
| Change with Hyperosmotic Shock | Decrease of 0.3 - 0.4 ns | [7] |
| Recommended Staining Concentration | 0.5 - 1 μM (can be increased to 2-3 μM if signal is low) | [2][7] |
| Maximum Non-toxic Concentration (HeLa) | Up to 5 μM | [7] |

Experimental ProtocolsReagent Preparation and Storage

- Storage: Upon receipt, store the Lyso Flipper-TR probe at -20°C.[7]
- Stock Solution Preparation: Dissolve the contents of the vial in anhydrous DMSO to prepare a 1 mM stock solution. For a 35 nmol vial, this would be 35 μ L of DMSO.[7]
- Stock Solution Storage: Store the 1 mM stock solution at -20°C. The solution is stable for up to 3 months when stored properly.[7] Avoid multiple freeze-thaw cycles. Allow the vial to warm to room temperature before opening.[7]

Cell Culture and Staining for Time-Lapse Microscopy

This protocol is optimized for HeLa cells but can be adapted for other adherent cell lines.[7]



- Cell Seeding: Seed cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) to allow for high-resolution microscopy. Culture cells to the desired confluency.
- Staining Solution Preparation: Shortly before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 0.5 - 1 μM in pre-warmed cell culture medium.[2] If using a medium containing serum, the labeling efficiency may be reduced, and the probe concentration can be increased up to 2-3 μΜ.[7]
- Cell Staining:
 - Remove the growth medium from the cells.
 - Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serumfree medium.
 - Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[12]
- Washing (Optional): The probe is only fluorescent in membranes, so washing is not always necessary, especially for long-term imaging (>24h) in serum-containing media.[7] However, for cleaner images, you can gently wash the cells once with fresh, pre-warmed growth medium before imaging.[7]
- Imaging: Proceed immediately to time-lapse microscopy.

Time-Lapse Fluorescence Lifetime Imaging Microscopy (FLIM)

Important Note: Measurement of membrane tension with Lyso Flipper-TR can only be performed using FLIM. Fluorescence intensity is not a reliable indicator of membrane tension.

[7]

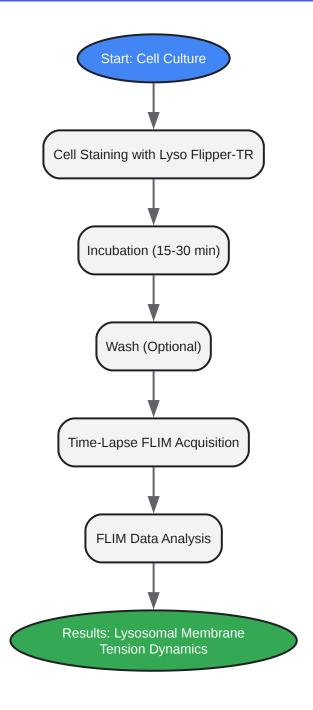
- Microscope Setup:
 - Use a confocal or multiphoton microscope equipped with a FLIM system.
 - Use a pulsed laser with an excitation wavelength of 488 nm.[7][9]



- Set the emission collection window to 575 625 nm.[7][9]
- Use an appropriate objective for live-cell imaging (e.g., 60x or 100x oil immersion).
- Ensure the microscope is equipped with an environmental chamber to maintain 37°C and
 5% CO2 for the duration of the time-lapse experiment.
- Image Acquisition Parameters:
 - Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching, while still obtaining sufficient photon counts for accurate lifetime fitting.
 - Acquisition Time: Accumulate enough photons per pixel to ensure good statistics for the
 lifetime fitting algorithm. This may require repetitive scanning of the same field of view.[13]
 - Time-Lapse Settings: The frequency and duration of image acquisition will depend on the biological process being studied. For dynamic processes, imaging every 1-5 minutes might be appropriate. For longer-term studies, imaging intervals can be extended.
- Data Acquisition and Analysis:
 - Record a series of FLIM images over the desired time course.
 - The photon histograms from regions of interest (ROIs) corresponding to lysosomes are fitted with a double-exponential decay function to extract two lifetime components, τ1 and τ2.[7][9]
 - The longer lifetime component, τ1, which has a higher fit amplitude, is used to report on membrane tension.[7][9] Longer τ1 values indicate higher membrane tension.

Experimental Workflow





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Caption: Experimental workflow for time-lapse microscopy.

Applications in Drug Development

The experimental setup described here can be applied to various stages of drug development:

• Target Validation: Investigate whether a drug target influences lysosomal membrane tension.



- Compound Screening: Screen libraries of compounds for their effects on lysosomal membrane dynamics.
- Mechanism of Action Studies: Elucidate how a drug candidate impacts cellular function by monitoring changes in lysosomal membrane tension.
- Toxicity Studies: Assess the potential off-target effects of drugs on lysosomal health and integrity.

By providing a quantitative measure of a key biophysical parameter of a critical organelle, Lyso Flipper-TR offers a powerful tool for gaining deeper insights into cellular physiology and pharmacology.

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References

- 1. Lyso Flipper-TR® Lysosome specific membrane tension probe spirochrome [spirochrome.com]
- 2. sciencewerke.com [sciencewerke.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two-pore channels regulate endomembrane tension to enable remodeling and resolution of phagolysosomes PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. spirochrome.com [spirochrome.com]
- 8. Spatial organization of lysosomal exocytosis relies on membrane tension gradients PMC [pmc.ncbi.nlm.nih.gov]
- 9. spirochrome.com [spirochrome.com]
- 10. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells PMC [pmc.ncbi.nlm.nih.gov]



- 11. Flipper-TR® Live cell membrane tension probe spirochrome [spirochrome.com]
- 12. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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